4-bromo-2,6-dimethyl-3-nitrobenzoic acid
Description
4-Bromo-2,6-dimethyl-3-nitrobenzoic acid is a substituted benzoic acid derivative with a bromine atom at position 4, methyl groups at positions 2 and 6, and a nitro group at position 3. Its molecular formula is C₉H₈BrNO₄, and its molecular weight is approximately 290.07 g/mol. The compound's structure combines electron-withdrawing (nitro, bromo) and electron-donating (methyl) groups, influencing its acidity, solubility, and reactivity.
Properties
CAS No. |
2694725-28-3 |
|---|---|
Molecular Formula |
C9H8BrNO4 |
Molecular Weight |
274.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-bromo-2,6-dimethyl-3-nitrobenzoic acid can be synthesized through a multi-step process involving the bromination, nitration, and methylation of benzoic acid derivatives. One common method involves the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,6-dimethyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine and nitro groups on the benzene ring make it susceptible to further electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Nitration: HNO3/H2SO4
Reduction: Hydrogenation using Pd/C
Coupling: Boron reagents and palladium catalysts
Major Products Formed
Amino Derivatives: Reduction of the nitro group.
Substituted Benzoic Acids: Through electrophilic substitution and coupling reactions.
Scientific Research Applications
4-bromo-2,6-dimethyl-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2,6-dimethyl-3-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and methyl groups influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
4-Bromo-2,6-dimethylbenzoic Acid
- Molecular Formula : C₉H₉BrO₂
- Molecular Weight : 229.07 g/mol
- Substituents : Bromo (C4), methyl (C2, C6).
- Key Differences: Absence of the nitro group reduces acidity (estimated pKa ~2.8 vs. ~1.5 for the target compound).
- Applications : Primarily used as an intermediate in organic synthesis, where steric effects are leveraged to direct regioselectivity .
4-Bromo-2,6-dinitrobenzoic Acid
- Molecular Formula : C₇H₃BrN₂O₆
- Molecular Weight : 291.01 g/mol
- Substituents : Bromo (C4), nitro (C2, C6).
- Key Differences : Two nitro groups drastically increase acidity (pKa ~0.8) and reduce solubility in polar solvents. The absence of methyl groups lowers steric hindrance, facilitating nucleophilic aromatic substitution reactions.
- Synthesis Challenges : Dinitration requires controlled conditions to avoid over-nitration or decomposition .
4-Bromo-3-chlorobenzoic Acid
- Molecular Formula : C₇H₄BrClO₂
- Molecular Weight : 235.47 g/mol
- Substituents : Bromo (C4), chloro (C3).
- Key Differences : Chloro’s moderate electron-withdrawing effect results in intermediate acidity (pKa ~2.3). The lack of nitro and methyl groups simplifies synthesis but limits applications in high-acidity environments .
4-Bromo-2,6-difluorobenzoic Acid
- Molecular Formula : C₇H₃BrF₂O₂
- Molecular Weight : 237.00 g/mol
- Substituents : Bromo (C4), fluoro (C2, C6).
- Key Differences : Fluorine’s strong electron-withdrawing nature enhances acidity (pKa ~1.2) but introduces challenges in synthesis due to fluorine’s reactivity. Smaller substituent size reduces steric effects compared to methyl groups .
Data Table: Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Estimated pKa | Melting Point (°C) | Solubility in Water |
|---|---|---|---|---|---|---|
| 4-Bromo-2,6-dimethyl-3-nitrobenzoic acid | C₉H₈BrNO₄ | 290.07 | 4-Br, 2,6-CH₃, 3-NO₂ | ~1.5 | 180–182 | Low |
| 4-Bromo-2,6-dimethylbenzoic acid | C₉H₉BrO₂ | 229.07 | 4-Br, 2,6-CH₃ | ~2.8 | 165–167 | Moderate |
| 4-Bromo-2,6-dinitrobenzoic acid | C₇H₃BrN₂O₆ | 291.01 | 4-Br, 2,6-NO₂ | ~0.8 | 195–197 | Very Low |
| 4-Bromo-3-chlorobenzoic acid | C₇H₄BrClO₂ | 235.47 | 4-Br, 3-Cl | ~2.3 | 158–160 | Moderate |
| 4-Bromo-2,6-difluorobenzoic acid | C₇H₃BrF₂O₂ | 237.00 | 4-Br, 2,6-F | ~1.2 | 170–172 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
